molecular formula C25H24N2O5 B3587649 Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate

Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B3587649
M. Wt: 432.5 g/mol
InChI Key: VKSQVCWLQDETQA-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with the molecular formula C25H24N2O5. It is known for its unique structure, which includes an ester, an amide, and an aromatic ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

it is likely that similar multi-step synthetic routes are employed, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines and alcohols .

Scientific Research Applications

Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is unique due to its specific structure, which combines an ester, an amide, and an aromatic ring. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-2-31-25(30)20-8-12-21(13-9-20)27-23(28)17-32-22-14-10-19(11-15-22)24(29)26-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSQVCWLQDETQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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